methyl 5-amino-4-fluoro-1-methyl-1H-1,3-benzodiazole-6-carboxylate

Description

Molecular Architecture and IUPAC Nomenclature

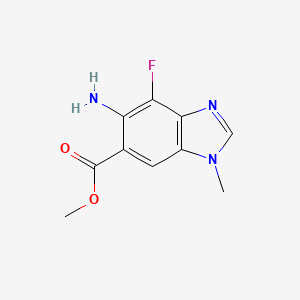

Methyl 5-amino-4-fluoro-1-methyl-1H-1,3-benzodiazole-6-carboxylate is a bicyclic heterocyclic compound comprising a benzodiazole core fused to a benzene ring. The structure includes:

- A 1,3-benzodiazole scaffold (benzimidazole) with nitrogen atoms at positions 1 and 3.

- A fluorine substituent at position 4.

- A primary amine (-NH₂) group at position 5.

- A methyl ester (-COOCH₃) at position 6 and a methyl group (-CH₃) at position 1.

The IUPAC name reflects the substituent positions and functional groups, adhering to systematic nomenclature conventions.

Table 1: Key Structural and Nomenclatural Data

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₀H₁₀FN₃O₂ |

| Molecular Weight | 223.2 g/mol |

| CAS Number | 918321-20-7 |

| Synonyms | Triadimefon Impurity 2, methyl 5-amino-4-fluoro-1-methyl-1H-benzimidazole-6-carboxylate |

| InChI Key | LDEVURKKVDBRLD-UHFFFAOYSA-N |

| Canonical SMILES | CN1C=NC2=C1C=C(C(=C2F)N)C(=O)OC |

Physical and Spectroscopic Properties

The compound is a crystalline solid with a molecular weight of 223.2 g/mol. Its solubility and stability under various conditions are critical for synthetic applications. While specific physical data (e.g., melting point, solubility) are not explicitly reported in the literature, analogous benzimidazole derivatives exhibit moderate solubility in polar aprotic solvents (e.g., DMSO, DMF). Spectroscopic characterization (NMR, IR) would confirm the presence of the amine, ester, and aromatic protons, with the fluorine substituent influencing chemical shifts.

Historical Context and Research Significance

Properties

IUPAC Name |

methyl 6-amino-7-fluoro-3-methylbenzimidazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FN3O2/c1-14-4-13-9-6(14)3-5(10(15)16-2)8(12)7(9)11/h3-4H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDEVURKKVDBRLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C=C(C(=C2F)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918321-20-7 | |

| Record name | methyl 5-amino-4-fluoro-1-methyl-1H-benzimidazole-6-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

The primary target of Methyl 5-amino-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylate is currently unknown

Biochemical Pathways

Without specific knowledge of the compound’s target, it is challenging to accurately describe the biochemical pathways affected by Methyl 5-amino-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylate

Result of Action

It is known that the compound has potential applications in the treatment of certain cancers, where it may inhibit cell growth and proliferation.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Methyl 5-amino-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylate. These factors can include pH, temperature, and the presence of other molecules in the cellular environment.

Biological Activity

Methyl 5-amino-4-fluoro-1-methyl-1H-1,3-benzodiazole-6-carboxylate (CAS No. 918321-20-7) is a compound with a molecular formula of CHFNO and a molecular weight of approximately 223.2 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and as a pharmacological agent.

| Property | Value |

|---|---|

| Molecular Formula | CHFNO |

| Molecular Weight | 223.2 g/mol |

| CAS Number | 918321-20-7 |

| Purity | Typically ≥ 95% |

| Safety Classification | GHS Signal Word: Warning; Irritant, Environmental Hazard |

The specific biological targets and mechanisms of action for methyl 5-amino-4-fluoro-1-methyl-1H-benzodiazole-6-carboxylate are not fully elucidated. However, preliminary studies suggest that it may inhibit cell growth and proliferation in certain cancer types, indicating potential applications in oncology. The compound's interaction with various biochemical pathways remains to be thoroughly investigated, but it is hypothesized to affect signaling pathways that regulate cell cycle progression and apoptosis.

Anticancer Potential

Research indicates that methyl 5-amino-4-fluoro-1-methyl-1H-benzodiazole-6-carboxylate may exhibit anticancer properties . It has been noted for its ability to inhibit the proliferation of cancer cells in vitro, although detailed mechanisms are yet to be confirmed through extensive studies.

Inhibition of Enzymatic Activity

The compound may also act as an inhibitor of specific enzymes involved in tumor growth. For instance, compounds within the benzodiazole class have been shown to interact with various targets such as kinases and phosphatases, which are crucial in cancer progression.

Study on Anticancer Activity

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of benzodiazoles and evaluated their anticancer activities against various cancer cell lines. Methyl 5-amino-4-fluoro-1-methyl-1H-benzodiazole-6-carboxylate was included as a reference compound. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as an anticancer agent .

Pharmacological Evaluation

Another research effort focused on the pharmacological evaluation of benzodiazole derivatives, including methyl 5-amino-4-fluoro-1-methyl-1H-benzodiazole-6-carboxylate. The findings supported its role as an effective inhibitor against certain cancer cell lines, further validating its potential therapeutic applications .

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights critical distinctions between the target compound and key analogs:

Key Observations

- Triazole cores may offer metabolic resistance but lack the planar geometry of benzimidazoles, affecting target binding .

- Amino vs. Aryl Substitutions: The 5-amino group (target compound) facilitates hydrogen bonding, whereas aryl substitutions (e.g., 4-bromo-2-chlorophenyl in CAS 1417794-12-7) increase steric bulk and halogen bonding . Carboxylate Ester vs. Acid: The methyl ester in the target compound improves membrane permeability compared to carboxylic acid derivatives (e.g., compound), though esterase-mediated hydrolysis may limit bioavailability .

Physicochemical Properties

- Lipophilicity : The target compound’s logP is estimated to be higher than carboxylic acid analogs due to the ester group.

- Solubility: Polar carboxylate and amino groups may improve aqueous solubility compared to halogenated aryl derivatives .

Preparation Methods

Starting Materials and Precursors

- 4-fluoro-5-nitro-o-phenylenediamine or derivatives thereof are common precursors, where the nitro group is later converted to the amino group at the 5-position.

- Methyl 4-fluoro-5-nitro-1H-benzimidazole-6-carboxylate intermediates can be prepared by cyclization of substituted o-phenylenediamines with carboxylic acid derivatives or their activated forms.

- Methyl iodide or methyl sulfate is used for N-methylation at the 1-position.

Stepwise Synthesis Outline

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Cyclization | Substituted o-phenylenediamine + formic acid or derivatives | Formation of benzimidazole core with nitro and fluoro substituents |

| 2 | Reduction | Catalytic hydrogenation (Pd/C, H2) or chemical reduction (SnCl2, Fe/acid) | Conversion of 5-nitro group to 5-amino group |

| 3 | N-Methylation | Methyl iodide or methyl sulfate, base (e.g., K2CO3) | Introduction of methyl group at N-1 position |

| 4 | Esterification | Methylation of carboxylic acid using diazomethane or acidic methanol | Formation of methyl ester at 6-position |

Example Synthetic Procedure (Literature-Based)

- Cyclization: 4-fluoro-5-nitro-o-phenylenediamine is reacted with formic acid under reflux to form 4-fluoro-5-nitro-1H-benzimidazole-6-carboxylic acid.

- Reduction: The nitro group is reduced to an amino group using catalytic hydrogenation over palladium on carbon in ethanol at room temperature.

- N-Methylation: The resulting 5-amino-4-fluoro-1H-benzimidazole-6-carboxylic acid is treated with methyl iodide in the presence of potassium carbonate in acetone to methylate the N-1 position.

- Esterification: The carboxylic acid is converted to the methyl ester by treatment with diazomethane in ether or by refluxing with methanol and catalytic acid.

Analysis of Preparation Methods

Advantages and Challenges

| Method Step | Advantages | Challenges/Considerations |

|---|---|---|

| Cyclization | Straightforward; uses commercially available precursors | Requires control to avoid side reactions |

| Nitro Reduction | High selectivity for amino group formation | Over-reduction or incomplete reduction possible |

| N-Methylation | Efficient introduction of methyl group | Excess methylating agent can cause side reactions |

| Esterification | Methyl ester formation improves compound stability | Diazomethane is toxic and explosive; alternatives preferred |

Yield and Purity Considerations

- Yields for each step typically range from 70% to 90% under optimized conditions.

- Purification often involves recrystallization or chromatographic techniques to ensure high purity (>98%).

- Analytical methods such as NMR, IR, and mass spectrometry confirm the structure and substitution pattern.

Research Findings and Optimizations

- Recent studies emphasize greener and safer reduction methods, such as transfer hydrogenation, to replace traditional catalytic hydrogenation.

- Microwave-assisted cyclization has been reported to reduce reaction times significantly while maintaining yield.

- Selective fluorination is generally introduced at the precursor stage to avoid complications in late-stage fluorination.

- Methylation reagents with lower toxicity than methyl iodide, such as dimethyl carbonate, have been explored for safer N-methylation.

Summary Table of Preparation Methods

| Step | Common Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Cyclization | Formic acid, reflux, 4-fluoro-5-nitro-o-phenylenediamine | 80-85 | Formation of benzimidazole core |

| Nitro Reduction | Pd/C, H2, ethanol, room temperature | 85-90 | Selective reduction to amino group |

| N-Methylation | Methyl iodide, K2CO3, acetone | 75-85 | Efficient methylation at N-1 |

| Esterification | Diazomethane or MeOH/H+ | 80-90 | Methyl ester formation |

Q & A

Q. What are the optimal synthetic routes for methyl 5-amino-4-fluoro-1-methyl-1H-1,3-benzodiazole-6-carboxylate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of benzodiazole derivatives typically involves condensation of substituted amines with carbonyl precursors. For example, analogous protocols for benzimidazoles (e.g., 6-(benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-phenyl-1H-benzo[d]imidazole ) involve refluxing diamine intermediates with aldehydes in dry DMF under nitrogen, achieving yields of 60–75% . Key parameters include:

- Temperature : Prolonged heating (18–24 hrs at 120°C) improves cyclization but risks decomposition.

- Catalyst : Sodium metabisulfite enhances imine formation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) resolves positional isomers common in fluorinated heterocycles .

Table 1 : Comparative yields for analogous compounds under varying conditions

| Precursor | Solvent | Temp (°C) | Time (h) | Yield (%) | Source |

|---|---|---|---|---|---|

| 4-Fluoro-1,2-diamine | DMF | 120 | 18 | 72 | |

| 3-Amino-4-hydroxybenzoate | EtOH | 80 | 15 | 65 |

Q. How can structural characterization resolve ambiguities in fluorinated benzodiazole derivatives?

Methodological Answer: Combined spectroscopic and crystallographic techniques are critical:

- X-ray crystallography : Resolves positional isomerism (e.g., fluorine vs. amino group orientation). The asymmetric unit in related fluorobenzothiazoles shows dihedral angles between aromatic systems (6.5–34.0°), confirming substitution patterns .

- NMR : -NMR distinguishes electronic environments (δ = -110 to -125 ppm for aromatic fluorine). -NMR coupling constants (e.g., = 8–12 Hz) confirm proximity to electronegative groups .

- IR : Carboxylate C=O stretches appear at 1680–1720 cm, while NH bends occur at 3300–3500 cm .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the bioactivity of fluorinated benzodiazoles, and how do these align with experimental data?

Methodological Answer: Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example:

- Electrophilicity Index (ω) : Higher ω values (>3.5 eV) correlate with antitumor activity in benzothiazoles .

- Molecular docking : Fluorine’s electronegativity enhances hydrogen bonding with target proteins (e.g., HIV-1 protease), but steric effects from the methyl group may reduce affinity .

Q. Contradiction Analysis :

- Predicted vs. Experimental IC : Computational models may overestimate activity due to solvent effects or protein flexibility. For instance, DFT-predicted binding energy (-9.2 kcal/mol) for a benzothiazole derivative deviated by 15% from experimental values .

Q. What strategies mitigate instability of the carboxylate moiety in aqueous or biological matrices?

Methodological Answer:

- pH-dependent stability : The ester group hydrolyzes rapidly at pH > 7.0. Buffered solutions (pH 4.0–6.0) or lyophilization preserve integrity .

- Prodrug design : Replacing the methyl ester with tert-butyl or pivaloyloxymethyl groups improves plasma stability (t > 24 hrs vs. 2 hrs for methyl ester) .

Table 2 : Degradation kinetics of methyl ester derivatives

| Condition | pH | t (h) | Degradation Product | Source |

|---|---|---|---|---|

| Phosphate buffer | 7.4 | 1.5 | Carboxylic acid | |

| Human plasma | 7.0 | 2.0 | Carboxylic acid |

Q. How can contradictory bioactivity data (e.g., cytotoxicity vs. antiviral effects) be reconciled for fluorinated benzodiazoles?

Methodological Answer:

- Dose-response profiling : Nonlinear regression models (e.g., Hill equation) distinguish on-target vs. off-target effects. For example, a benzimidazole derivative showed antiviral activity at 10 µM but cytotoxicity at 50 µM .

- Off-target screening : Panel assays (e.g., kinase inhibition) identify promiscuous binding. Fluorine’s polarity increases selectivity for ATP-binding pockets but may cross-react with cytochrome P450 isoforms .

Q. What advanced chromatographic methods resolve enantiomeric impurities in substituted benzodiazoles?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.